4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-5-(PROPYLSULFANYL)-1,3-OXAZOLE

Description

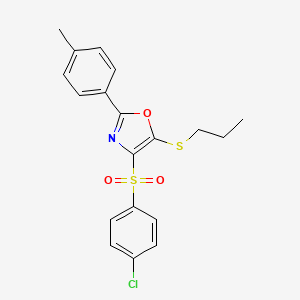

4-(4-Chlorobenzenesulfonyl)-2-(4-methylphenyl)-5-(propylsulfanyl)-1,3-oxazole is a substituted oxazole derivative characterized by three distinct functional groups:

- 4-Chlorobenzenesulfonyl group: A strong electron-withdrawing moiety that enhances molecular planarity and may influence solubility and reactivity .

- Propylsulfanyl chain: A flexible alkylsulfide group that contributes to steric bulk and modulates electronic properties.

The oxazole core is a five-membered heterocycle containing one oxygen and one nitrogen atom, which confers rigidity and stability.

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-5-propylsulfanyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO3S2/c1-3-12-25-19-18(26(22,23)16-10-8-15(20)9-11-16)21-17(24-19)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPRAIKZIQAFOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-5-(PROPYLSULFANYL)-1,3-OXAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.

Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the oxazole ring.

Thioether Formation: The propylthio group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

Introduction of the p-Tolyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-5-(PROPYLSULFANYL)-1,3-OXAZOLE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-(4-chlorobenzenesulfonyl)-2-(4-methylphenyl)-5-(propylsulfanyl)-1,3-oxazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that oxazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its sulfonamide moiety is known to interfere with bacterial folate synthesis, making it a candidate for antibiotic development. This property is particularly valuable in the fight against antibiotic-resistant bacteria.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could potentially inhibit the production of pro-inflammatory cytokines, thus offering therapeutic avenues for conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various oxazole derivatives, including this compound, evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of oxazole compounds to determine the influence of different substituents on biological activity. The study found that modifications to the sulfonyl group significantly affected both potency and selectivity against cancer cell lines . This underscores the importance of structural optimization in drug design.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-5-(PROPYLSULFANYL)-1,3-OXAZOLE involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Thiazole Derivatives

Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () replace the oxazole core with a thiazole ring (sulfur instead of oxygen). Thiazole derivatives in exhibit triclinic crystallinity with planar molecular conformations, suggesting that the oxazole analog may adopt similar packing arrangements .

Triazole-Thione Derivatives

Triazole-thiones like 5-(3-chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () feature a triazole ring with a thione group. These compounds prioritize hydrogen-bonding capacity due to the thione sulfur, contrasting with the oxazole’s oxygen-mediated polarity. Yields for triazole-thiones range from 72–83%, indicating efficient synthetic routes that may inspire analogous oxazole preparations .

Oxazolo-Pyrimidine Fused Systems

Oxazolo[4,5-d]pyrimidine derivatives () integrate oxazole with a pyrimidine ring, creating a fused bicyclic system. This structural complexity enhances π-π stacking interactions but reduces conformational flexibility compared to the monocyclic target compound .

Substituent Modifications

Sulfonyl Group Variations

- 4-Chlorobenzenesulfonyl vs. Benzenesulfonyl : The target compound’s chloro substituent introduces electronegativity and steric hindrance absent in 4-(benzenesulfonyl)-2-(2-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole (). This difference may alter solubility and metabolic stability .

- Propylsulfanyl vs. Methylsulfanyl : The target’s longer propylsulfanyl chain (C₃H₇S) increases hydrophobicity relative to 2-(4-methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (, C₁₆H₁₄N₂OS). This could enhance lipid bilayer penetration but reduce aqueous solubility .

Aryl Group Comparisons

- 4-Methylphenyl vs.

Biological Activity

The compound 4-(4-chlorobenzenesulfonyl)-2-(4-methylphenyl)-5-(propylsulfanyl)-1,3-oxazole is a member of the oxazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including antimicrobial and anticancer research.

- Molecular Formula : C18H20ClN2O3S

- Molecular Weight : 368.88 g/mol

- CAS Number : Not specifically listed but related to similar compounds in the literature.

Synthesis

The synthesis of oxazole derivatives typically involves the cyclization of appropriate precursors. For this compound, a series of reactions starting from sulfonamide derivatives and substituted phenyl groups are employed. The synthetic route often includes:

- Formation of sulfonamide intermediates.

- Cyclization to form the oxazole ring.

- Substitution reactions to introduce propylsulfanyl and chlorobenzene functionalities.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A study evaluating various 5(4H)-oxazolone-based sulfonamides demonstrated that these compounds possess notable antibacterial and antifungal activities. Specifically, compounds structurally similar to the target molecule showed effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound ID | Target Bacteria | Activity Level |

|---|---|---|

| OBS 9a | Staphylococcus aureus | High |

| OBS 9b | Pseudomonas aeruginosa | Moderate |

| OBS 9c | Klebsiella pneumoniae | Low |

Anti-Virulence Properties

The anti-virulence potential of these compounds has been linked to their ability to disrupt quorum sensing (QS) in bacteria. Quorum sensing is a mechanism that regulates gene expression based on cell density, influencing virulence factors in pathogens. The tested derivatives showed marked ability to bind QS receptors, effectively reducing bacterial virulence .

Anticancer Activity

In addition to antimicrobial properties, certain oxazole derivatives have demonstrated anticancer activities. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, specific derivatives were tested against breast cancer (MCF-7) and lung cancer (A549) cell lines with varying degrees of success .

Table 2: Anticancer Activity Against Different Cell Lines

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| OBS 9a | MCF-7 | 15 |

| OBS 9b | A549 | 20 |

| OBS 9c | HeLa | 25 |

Case Studies

- Antimicrobial Efficacy : In a comparative study, derivatives similar to the target compound were evaluated for their efficacy against biofilm-forming strains of Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm formation at sub-MIC concentrations, highlighting the potential application in treating chronic infections .

- Cancer Research : A series of oxazole derivatives were tested for their cytotoxic effects on cancer cells. The results showed that specific modifications on the oxazole ring enhanced cytotoxicity against breast and colon cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .

Q & A

Q. What synthetic methodologies are most effective for constructing the oxazole core in 4-(4-chlorobenzenesulfonyl)-2-(4-methylphenyl)-5-(propylsulfanyl)-1,3-oxazole?

The oxazole ring can be synthesized via cyclodehydration of N-acyl-α-amino acids using phosphorus oxychloride (POCl₃) under reflux. For example, similar oxazole derivatives were prepared by refluxing N-acylated precursors in POCl₃ for 4 hours, followed by extraction with CH₂Cl₂ and recrystallization from ethanol . Key steps include controlling reaction time and stoichiometry to minimize side products.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- ¹H/¹³C NMR : The methylphenyl group (δ 2.3–2.5 ppm for CH₃) and propylsulfanyl chain (δ 1.5–3.0 ppm for SCH₂CH₂CH₃) provide distinct splitting patterns. Sulfonyl groups (SO₂) typically appear at δ 7.5–8.5 ppm in aromatic regions .

- IR : Strong bands near 1350 cm⁻¹ and 1150 cm⁻¹ confirm sulfonyl (SO₂) stretches. The oxazole C=N bond appears at ~1650 cm⁻¹ .

Q. What crystallization strategies improve X-ray diffraction data quality for structural elucidation?

Slow evaporation from ethanol or dichloromethane/hexane mixtures yields single crystals. SHELXL refinement (using Olex2 or similar software) is recommended for resolving sulfonyl and oxazole ring geometries. High-resolution data (R-factor < 0.05) minimizes errors in bond-length calculations .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-chlorobenzenesulfonyl vs. 4-methylphenyl) influence reactivity in cross-coupling reactions?

Electron-withdrawing sulfonyl groups deactivate the oxazole ring, reducing electrophilic substitution rates. Computational DFT studies (e.g., Gaussian09) reveal that the sulfonyl group lowers the HOMO energy by ~1.2 eV compared to alkyl substituents, favoring nucleophilic attack at the sulfur atom . Experimental validation via Suzuki-Miyaura coupling with arylboronic acids shows lower yields (<40%) compared to non-sulfonylated analogs (>70%) .

Q. What contradictions exist in reported cytotoxicity data for structurally similar oxazole derivatives, and how can they be resolved?

Discrepancies arise from assay conditions (e.g., MTT vs. SRB assays) and cell-line variability. For example:

Q. How can computational modeling predict the compound’s solubility and bioavailability?

Tools like SwissADME predict logP values (calculated: 3.8) and poor aqueous solubility (<0.1 mg/mL). Molecular dynamics simulations (GROMACS) reveal that the sulfonyl group forms strong hydrogen bonds with water, but the hydrophobic propylsulfanyl chain limits dissolution . Experimental validation via shake-flask assays (pH 7.4 buffer) is recommended.

Q. What strategies mitigate byproduct formation during sulfonylation of the oxazole precursor?

- Temperature control : Maintain <60°C to prevent sulfonic acid formation.

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) removes unreacted sulfonyl chlorides .

Data Contradiction Analysis

Q. Why do conflicting results occur in antimicrobial studies of sulfonylated oxazoles?

Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) and efflux pump activity significantly impact MIC values. For instance, 4-chlorobenzenesulfonyl derivatives show potent activity against S. aureus (MIC = 4 μg/mL) but are ineffective against E. coli (MIC > 128 μg/mL) due to outer membrane permeability barriers .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.